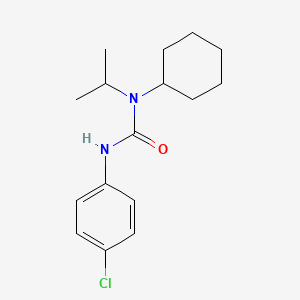
N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea
概要
説明
N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a cyclohexyl group, and an isopropyl group attached to the urea moiety
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to disrupt oxidative phosphorylation at the mitochondria, resulting in disruption of atp production and cellular death .
Biochemical Pathways
Compounds like pyraclostrobin, which have a similar chlorophenyl group, act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, resulting in cessation of fungal growth .
Result of Action
It’s worth noting that similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea typically involves the reaction of 4-chloroaniline with cyclohexyl isocyanate and isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chloroaniline is reacted with cyclohexyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Step 2: The resulting intermediate is then reacted with isopropyl isocyanate under similar conditions to yield N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea.
Industrial Production Methods
In industrial settings, the production of N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
類似化合物との比較
N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea can be compared with other urea derivatives, such as:
N’-(4-bromophenyl)-N-cyclohexyl-N-isopropylurea: Similar structure but with a bromine atom instead of chlorine.
N’-(4-chlorophenyl)-N-cyclohexyl-N-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
N’-(4-chlorophenyl)-N-cyclohexyl-N-ethylurea: Similar structure but with an ethyl group instead of an isopropyl group.
The uniqueness of N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-cyclohexyl-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12(2)19(15-6-4-3-5-7-15)16(20)18-14-10-8-13(17)9-11-14/h8-12,15H,3-7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOGIWAFVKKOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


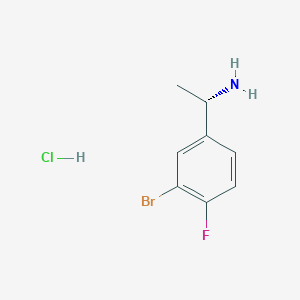
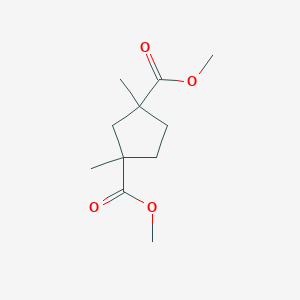
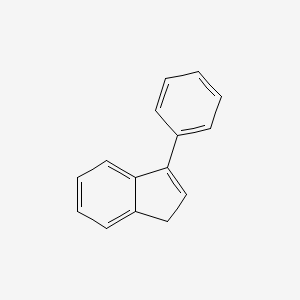
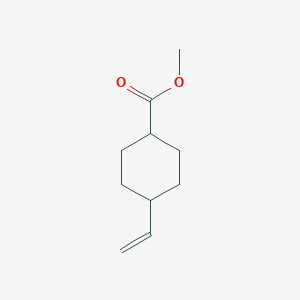

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)
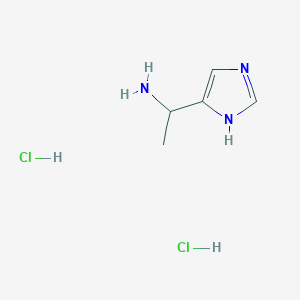



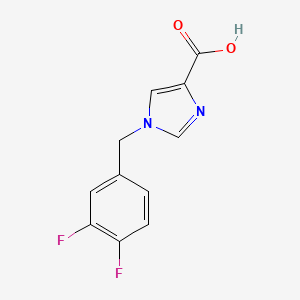
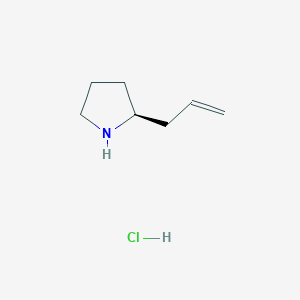
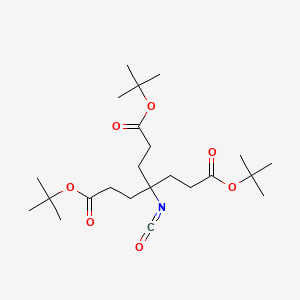
![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)
